3-methoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]naphthalene-2-carboxamide
Overview
Description
3-methoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]naphthalene-2-carboxamide is a complex organic compound with a molecular formula of C19H13Cl3N2O2S This compound is known for its unique structural features, which include a naphthalene core substituted with a methoxy group and a carbamothioyl group linked to a trichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]naphthalene-2-carboxamide typically involves multi-step organic reactions One common method starts with the naphthalene-2-carboxylic acid, which undergoes esterification to form the corresponding ester This ester is then subjected to a nucleophilic substitution reaction with 3-methoxyaniline to form the amide intermediate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield naphthalene-2-carboxylic acid derivatives, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
3-methoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]naphthalene-2-carboxamide has found applications in various scientific fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 3-methoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]naphthalene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trichlorophenyl group enhances its binding affinity, while the carbamothioyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(2,4,5-trichlorophenyl)benzenesulfonamide: Similar in structure but with a benzenesulfonamide core instead of a naphthalene core.
3-hydroxy-N-(2-methylphenyl)-4-[(2,4,5-trichlorophenyl)azo]naphthalene-2-carboxamide: Contains a hydroxy group and an azo linkage, differing in functional groups and overall reactivity.
Uniqueness
3-methoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]naphthalene-2-carboxamide is unique due to its combination of a naphthalene core with a methoxy and carbamothioyl group, providing distinct chemical and biological properties
Properties
IUPAC Name |
3-methoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]naphthalene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2S/c1-26-17-7-11-5-3-2-4-10(11)6-12(17)18(25)24-19(27)23-16-9-14(21)13(20)8-15(16)22/h2-9H,1H3,(H2,23,24,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQXKPSHUFXIOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=CC(=C(C=C3Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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